1-(2,6-Difluorophenyl)pentane-1,3-dione
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Overview
Description
1-(2,6-Difluorophenyl)pentane-1,3-dione is an organic compound with the molecular formula C11H10F2O2 It is characterized by the presence of a difluorophenyl group attached to a pentane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)pentane-1,3-dione typically involves the reaction of 2,6-difluorobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and subsequent dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)pentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Difluorophenyl)pentane-1,3-dione
- 1-(3,5-Difluorophenyl)pentane-1,3-dione
- 1-(2,4-Difluorophenyl)pentane-1,3-dione
Uniqueness
1-(2,6-Difluorophenyl)pentane-1,3-dione is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to other difluorophenyl derivatives .
Properties
Molecular Formula |
C11H10F2O2 |
---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)pentane-1,3-dione |
InChI |
InChI=1S/C11H10F2O2/c1-2-7(14)6-10(15)11-8(12)4-3-5-9(11)13/h3-5H,2,6H2,1H3 |
InChI Key |
XOVUWMFDSSIMRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
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